(2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester
Overview
Description
(2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester is a chiral compound derived from tartaric acid. It is known for its unique stereochemistry and is widely used in organic synthesis as a resolving agent, chiral auxiliary, and in the preparation of optically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester can be achieved through the visible light photoredox-catalyzed reductive dimerization of α-ketoesters. This method employs an organic dye photocatalyst and a Hantzsch-type 1,4-dihydropyridine hydrogen donor . The reaction conditions are mild and do not require transition metals, making it an environmentally friendly approach.
Industrial Production Methods
In industrial settings, the compound can be produced using flow microreactor systems. This method allows for the efficient and sustainable synthesis of tertiary butyl esters, which can be further modified to obtain the desired compound . The flow process is more versatile and sustainable compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
(2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form vicinal diols.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen donors like Hantzsch-type 1,4-dihydropyridine are used in reductive dimerization.
Substitution: Various nucleophiles can be used to substitute the ester groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include vicinal diols, alcohol derivatives, and substituted esters, depending on the reaction conditions and reagents used.
Scientific Research Applications
(2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester has several applications in scientific research:
Chemistry: Used as a chiral auxiliary and resolving agent in asymmetric synthesis.
Biology: Employed in the synthesis of biologically active compounds and natural products.
Medicine: Utilized in the development of pharmaceuticals with chiral centers.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester involves its ability to act as a chiral ligand or catalyst in various chemical reactions. The compound’s stereochemistry allows it to interact with specific molecular targets and pathways, facilitating stereoselective transformations .
Comparison with Similar Compounds
Similar Compounds
Tartaric Acid: A naturally occurring compound with similar chiral properties.
Dimethyl Tartaric Acid: A derivative of tartaric acid with two methyl groups.
Meso Compounds: Compounds with chiral centers but are overall achiral due to internal symmetry.
Uniqueness
(2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester is unique due to its specific stereochemistry, which allows for the formation of enantioenriched diastereomers. This property makes it highly valuable in asymmetric synthesis and the production of optically active compounds .
Properties
IUPAC Name |
(3S,4S)-3,4-bis(methoxycarbonyl)hexanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O8/c1-17-9(15)5(3-7(11)12)6(4-8(13)14)10(16)18-2/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFVPINWMGATEI-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)O)C(CC(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC(=O)O)[C@H](CC(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001171868 | |
Record name | 1,2,3,4-Butanetetracarboxylic acid, 2,3-dimethyl ester, (2S,3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001171868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523530-45-1 | |
Record name | 1,2,3,4-Butanetetracarboxylic acid, 2,3-dimethyl ester, (2S,3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523530-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Butanetetracarboxylic acid, 2,3-dimethyl ester, (2S,3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001171868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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